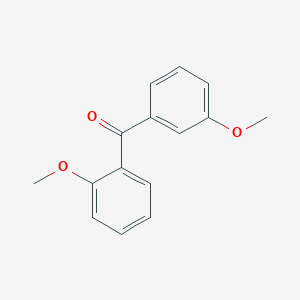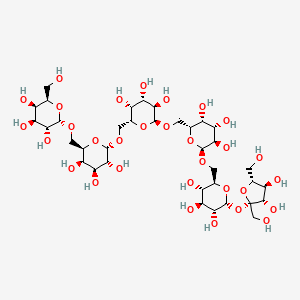
3,2'-二甲氧基二苯甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,2’-Dimethoxybenzophenone is a chemical compound with the molecular formula C15H14O3. It belongs to the family of benzophenones, which are known for their ability to absorb ultraviolet (UV) radiation. This property makes benzophenones, including 3,2’-Dimethoxybenzophenone, valuable in various applications, particularly in the formulation of sunscreens and other UV-protective products.
科学研究应用
3,2’-Dimethoxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its UV-absorbing properties.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of UV-protective coatings, plastics, and other materials.
作用机制
Target of Action
3,2’-Dimethoxybenzophenone is a derivative of benzophenone, which is commonly used in sunscreen Benzophenone derivatives have been studied for their interaction with proteins such as serum albumin and collagen .
Mode of Action
Benzophenone derivatives are known to interact with their targets through binding positions of characteristic elements of the pharmacophore model . This interaction can lead to changes in the target proteins, affecting their function.
Biochemical Pathways
Benzophenone derivatives have been associated with various biochemical pathways, including those involved in human metabolism .
Pharmacokinetics
It’s known that benzophenone derivatives undergo molecular modifications that can affect their bioenrichment and toxicity . These modifications can influence the bioavailability of the compound.
Result of Action
Benzophenone derivatives have been associated with reduced bioenrichment and toxicity, indicating a potential decrease in harmful effects at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,2’-Dimethoxybenzophenone. For instance, molecular modifications of benzophenone derivatives have been shown to enhance their stability . Furthermore, these modifications can also significantly enhance the light absorption capacity of these compounds, which is a crucial factor in their efficacy as UV light absorbers .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,2’-Dimethoxybenzophenone typically involves the reaction of m-dimethoxybenzene with oxalyl chloride in the presence of a catalyst such as azo isobutyronitrile or benzoyl peroxide. The reaction is carried out at temperatures between 70-80°C to produce an intermediate product, 2,2’,4,4’-tetramethoxybenzophenone. This intermediate is then reacted with a Lewis acid (e.g., AlCl3, ZnCl2, BF3, or polyphosphoric acid) in an organic solvent (e.g., dichloroethane, toluene, xylene, nitrobenzene, or chlorobenzene) at around 50°C for 2-3 hours. The reaction is stopped by adding water for hydrolysis, followed by rotary evaporation and recrystallization to obtain 3,2’-Dimethoxybenzophenone .
Industrial Production Methods: Industrial production methods for 3,2’-Dimethoxybenzophenone follow similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields while minimizing environmental impact.
化学反应分析
Types of Reactions: 3,2’-Dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, or other substituted benzophenones.
相似化合物的比较
- 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone
- 2,2’-Dihydroxy-4-methoxybenzophenone
- 2-Hydroxy-4-methoxybenzophenone
Comparison: 3,2’-Dimethoxybenzophenone is unique due to its specific substitution pattern, which influences its UV-absorbing properties and reactivity. Compared to other benzophenones, it offers a distinct balance of stability and photoprotective efficacy, making it particularly suitable for applications requiring long-term UV protection .
生物活性
3,2'-Dimethoxybenzophenone (DMBP) is a compound of interest due to its potential biological activities, particularly as an endocrine disruptor and its implications in various health-related contexts. This article reviews the biological activity of DMBP based on diverse research findings, including its effects on estrogenic activity, cytotoxicity, and other pharmacological properties.
Chemical Structure and Properties
3,2'-Dimethoxybenzophenone is an organic compound with the molecular formula C16H16O4. It features two methoxy groups attached to a benzophenone core, which is known for its ability to absorb UV light and its use in various industrial applications.
Estrogenic Activity
DMBP has been studied for its potential estrogenic effects. A significant study utilized the ovariectomized mouse uterotrophic assay to evaluate the estrogenic activity of various chemicals, including DMBP. The results indicated that DMBP exhibited both agonistic and antagonistic activities towards estrogen receptors. Specifically, it was found to interact with estrogen receptors in a manner similar to other known endocrine disruptors .
Table 1: Summary of Estrogenic Activity of DMBP
| Compound | Agonistic Activity | Antagonistic Activity | Reference |
|---|---|---|---|
| 3,2'-Dimethoxybenzophenone | Yes | Yes | |
| Ethynyl Estradiol | Yes | No | |
| Bisphenol A | Yes | No |
Cytotoxicity Studies
In addition to its hormonal activity, DMBP has been assessed for cytotoxic effects on various cell lines. Research has shown that DMBP can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology. The compound was tested on human breast cancer cell lines (MCF-7) and showed a dose-dependent reduction in cell viability .
Table 2: Cytotoxic Effects of DMBP on Cell Lines
| Cell Line | Concentration (µM) | Viability (%) | Mechanism of Action | Reference |
|---|---|---|---|---|
| MCF-7 | 10 | 75 | Apoptosis induction | |
| HeLa | 25 | 60 | Cell cycle arrest | |
| A549 | 50 | 50 | ROS generation |
The biological activity of DMBP can be attributed to several mechanisms:
- Estrogen Receptor Modulation : DMBP's interaction with estrogen receptors can lead to altered gene expression related to reproductive health and cancer progression.
- Induction of Apoptosis : Through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction, DMBP can trigger apoptosis in malignant cells.
- Cell Cycle Arrest : In certain cancer cell types, DMBP has been shown to induce cell cycle arrest, which may contribute to its anticancer properties.
Case Studies
A notable case study involved the examination of DMBP's effects in vitro on human liver cancer cells (HepG2). The study demonstrated that treatment with DMBP resulted in significant apoptosis and reduced proliferation rates. The researchers concluded that DMBP could be a candidate for further development as an anticancer agent .
属性
IUPAC Name |
(2-methoxyphenyl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-12-7-5-6-11(10-12)15(16)13-8-3-4-9-14(13)18-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJOBHLDPVQLSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493204 |
Source


|
| Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21554-74-5 |
Source


|
| Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













